1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Overview
Description
1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both pyrazolo and pyrimidine rings. It has a molecular formula of C11H7BrN4S and a molecular weight of 318.18 g/mol.
Mechanism Of Action
The mechanism of action of 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, inflammation, and bacterial growth.
Biochemical And Physiological Effects
Studies have shown that 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has biochemical and physiological effects on cells and tissues. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of bacteria.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively easy synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to optimize its use as a therapeutic agent for various diseases. Additionally, the potential use of this compound as a diagnostic tool for cancer and other diseases could also be explored.
Conclusion
In conclusion, 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound that has potential applications in various fields of scientific research. Its synthesis method is relatively easy, and it has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and inhibiting the growth of bacteria. However, further research is needed to fully understand its mechanism of action and optimize its use as a therapeutic agent.
Scientific Research Applications
1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and inhibiting the growth of bacteria.
properties
IUPAC Name |
1-(4-bromophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVTVGMJFRFECT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162692 | |
Record name | 1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | |
CAS RN |
893725-41-2 | |
Record name | 1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893725-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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